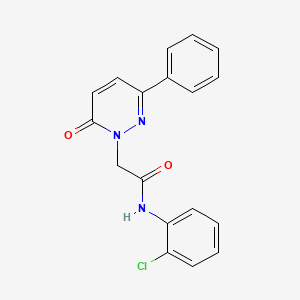

N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c19-14-8-4-5-9-16(14)20-17(23)12-22-18(24)11-10-15(21-22)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCZEMMQRMOSJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 367.8 g/mol. Its structural characteristics include a chlorophenyl group, a phenyl group, and a pyridazinone moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H18ClN3O2 |

| Molecular Weight | 367.8 g/mol |

| IUPAC Name | N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide |

| InChI Key | WRMYXMXGJXTQQM-UHFFFAOYSA-N |

The biological activity of N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions through interactions with binding sites, leading to alterations in cellular processes and pathways.

Anti-inflammatory Properties

Research indicates that compounds similar to N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exhibit significant anti-inflammatory effects. For instance, pyridazine derivatives have been tested for their ability to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.

- Cyclooxygenase Inhibition : In studies involving similar pyridazine derivatives, compounds showed IC50 values indicating effective inhibition of COX enzymes:

Analgesic Activity

In vivo studies demonstrated that related compounds exhibit analgesic effects without causing gastric lesions, a common side effect associated with non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic efficacy was evaluated using pain models such as the p-benzoquinone-induced writhing test.

Study on Pyridazine Derivatives

A study published in Pharmaceutical Biology investigated various pyridazine derivatives for their biological activities. The findings indicated that these compounds possess notable analgesic and anti-inflammatory properties without significant side effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyridazine derivatives has been extensively studied to optimize their pharmacological profiles. Modifications in the substituents on the pyridazine ring have been shown to enhance COX inhibition and reduce ulcerogenic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a) Pyridazinone vs. Quinazolinone Derivatives

- N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-methylpiperazin-1-yl)acetamide (8c) Core: Quinazolinone (4-oxo-3,4-dihydroquinazoline) replaces pyridazinone. Substituents: 2-Chlorophenoxy and 4-methylpiperazinyl groups. Properties: Melting point 118–120°C, yield 52% .

b) Thiadiazole and Thioacetamide Derivatives

- 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) Core: 1,3,4-Thiadiazole replaces pyridazinone. Substituents: 2-Chlorophenyl and mercapto groups. Properties: Higher melting point (212–216°C) and yield (82%) . Implications: Thiadiazoles often exhibit antimicrobial and antioxidant activities, highlighting functional versatility compared to pyridazinones.

Substituent Modifications

a) Halogen Variations on the Phenyl Ring

- N-(2-Fluorophenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1(6H)-yl)acetamide

b) Piperazinyl and Thiomorpholinyl Additions

- 3-(4-(2-Chlorophenyl)piperazin-1-yl)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)propamide (8e) Modification: Piperazine linker with dual chlorophenyl groups. Properties: Higher yield (68%) and melting point (205–206°C) . Implications: Piperazine enhances solubility and receptor affinity, commonly exploited in CNS-targeting drugs.

Spectroscopic and Analytical Consistency

- Elemental Analysis : Compounds like 8c and 3d show <1% deviation between calculated and observed C/H/N values, confirming synthesis accuracy .

- 1H NMR Trends : Acetamide protons (e.g., δ 3.86–4.12 ppm in 3d and 8c) and aromatic protons (δ 6.91–7.58 ppm) are consistent across analogs, validating structural assignments .

Key Research Findings

- Receptor Modulation: Fluorophenyl and thiomorpholinyl analogs (e.g., compound in ) may target FPRs, analogous to AMC3, a known FPR modulator .

- Synthetic Challenges : Low yields in compounds like 8a (10%) highlight steric or electronic hindrance from bulky substituents .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common route includes:

Chlorination : Starting with functionalized aniline derivatives (e.g., 2-chloroaniline) to introduce the chlorophenyl group.

Pyridazinone Formation : Cyclization of substituted hydrazines with diketones or ketones under acidic conditions to form the pyridazinone core.

Acetamide Coupling : Reacting the pyridazinone intermediate with chloroacetyl chloride or activated esters, followed by condensation with 2-chloroaniline derivatives.

- Characterization : Intermediates are validated via -NMR (to confirm aromatic proton environments), -NMR (for carbonyl and pyridazine carbons), and LC-MS (for molecular ion peaks). Purity is assessed via HPLC (≥95%) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR identifies aromatic protons (δ 7.2–8.1 ppm) and acetamide protons (δ 2.1–2.5 ppm). -NMR confirms carbonyl (C=O) peaks at ~170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H] at m/z 357.8, matching CHClFNO .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is used to refine crystal structures, resolving bond lengths and angles .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with substituted phenyl groups on the pyridazinone core?

- Methodological Answer : Yield optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for aryl groups.

- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces fluorophenyl or methoxyphenyl substituents, improving yields from ~40% to >80% .

- Temperature Control : Maintaining 60–80°C during cyclization minimizes side reactions (e.g., over-oxidation) .

Q. What computational strategies are effective for predicting the compound’s interaction with cyclooxygenase (COX) enzymes?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding poses in COX-2 active sites. The acetamide group shows hydrogen bonding with Arg120, while the chlorophenyl moiety fits into hydrophobic pockets .

- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of enzyme-ligand complexes, calculating RMSD (<2 Å for stable binding) .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- 2-Chlorophenyl vs. 4-Chlorophenyl : 2-substitution enhances COX-2 inhibition (IC 0.8 µM vs. 2.3 µM) due to steric effects .

- Fluorine Substitution : A 2-fluorophenyl group improves metabolic stability (t > 6 h in microsomes) compared to methoxy derivatives .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported anti-inflammatory activity between similar pyridazinone derivatives?

- Methodological Answer : Discrepancies arise from assay variability (e.g., LPS-induced TNF-α vs. COX-2 inhibition). Standardization steps:

- Unified Assay Protocol : Use RAW264.7 macrophages for TNF-α ELISA and recombinant COX-2 for enzymatic assays.

- Control Compounds : Include celecoxib (COX-2 inhibitor) and dexamethasone (anti-inflammatory reference) to normalize data .

Q. Why do some studies report low solubility despite structural hydrophilicity?

- Methodological Answer : The compound’s logP (~3.5) suggests moderate hydrophobicity. Contradictions arise from polymorphism:

- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms. Form II (melting point 215°C) shows 2x higher aqueous solubility than Form I .

Experimental Design Challenges

Q. What strategies mitigate degradation during in vitro bioactivity assays?

- Methodological Answer :

- Stabilization : Add 0.1% BSA to assay buffers to reduce nonspecific binding.

- Light Protection : Shield from UV light to prevent pyridazinone ring photodegradation .

- pH Control : Maintain pH 7.4 (PBS) to avoid acetamide hydrolysis .

Q. How to validate target engagement in cellular models?

- Methodological Answer :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.